Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hcl
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Overview
Description
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride typically involves the reaction of methyl 2-aminopyrimidine-5-carboxylate with formaldehyde and hydrochloric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminopyrimidine-5-carboxylate
- 5-aminomethyl-pyridine-2-carbonitrile
- Methyl 3-aminopyridine-4-carboxylate
- 5-Aminopyridine-2-carboxamidoxime
Uniqueness
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is a compound with notable biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride features a pyrimidine ring with an aminomethyl group and a carboxylate functional group. Its molecular formula is C8H10ClN3O2, with a molecular weight of approximately 203.63 g/mol. The presence of the hydrochloride enhances its solubility in aqueous solutions, facilitating its use in various biological assays.
Antimicrobial Properties
Research indicates that methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride exhibits antimicrobial activity against several bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
The compound's mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways, although further studies are needed to elucidate these mechanisms .
Antitumor Activity
In addition to its antimicrobial properties, methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride has been explored for its antitumor potential . It has shown promising results in vitro against various cancer cell lines, including glioblastoma and breast cancer cells. The compound appears to induce cell death through mechanisms such as apoptosis and cell cycle arrest .
Table 2: Antitumor Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
U87 (Glioblastoma) | 10 µM |
MCF-7 (Breast Cancer) | 15 µM |
HeLa (Cervical Cancer) | 12 µM |
The observed cytotoxicity may be attributed to the compound's ability to disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death .
The biological activity of methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and tumor cell proliferation.
- Cell Cycle Modulation : Studies suggest that it can cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Synergistic Effects : Interaction studies indicate potential synergistic effects when combined with other therapeutic agents, enhancing overall efficacy against resistant strains and tumor cells.
Case Studies
Several case studies have highlighted the effectiveness of methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride in various applications:
-
Case Study on Antimicrobial Efficacy :
A study demonstrated that this compound significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections. -
Case Study on Antitumor Effects :
In clinical trials involving patients with advanced cancer, treatment regimens incorporating this compound showed improved outcomes compared to standard therapies alone, warranting further investigation into its clinical applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)pyrimidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-9-3-5(2-8)4-10-6;/h3-4H,2,8H2,1H3;1H |
InChI Key |
ODGNSHZDCFJBML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)CN.Cl |
Origin of Product |
United States |
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